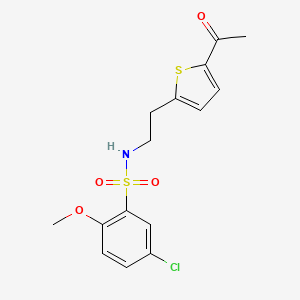

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClNO4S2 and its molecular weight is 373.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition Studies

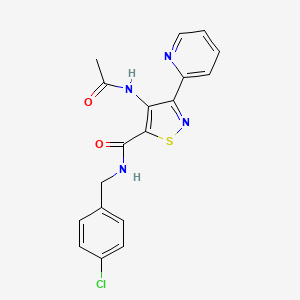

A significant area of research involves the synthesis and evaluation of compounds structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide for their enzyme inhibitory activities. These studies focus on understanding how such compounds can inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of diseases such as Alzheimer's. For instance, compounds have been synthesized and evaluated for their inhibitory effects against AChE and BChE, with assessments including molecular docking to determine potential interactions at the molecular level (Mphahlele, Gildenhuys, & Zamisa, 2021).

Synthesis and Characterization

Research in this domain also includes the development of new synthesis methodologies for creating compounds with enhanced or specific properties. Techniques such as microwave-assisted synthesis have been explored to control reaction conditions, optimize yields, and reduce reaction times. These methodologies facilitate the creation of a variety of compounds, which are then tested for activities such as enzyme inhibition, offering insights into their potential therapeutic applications (Virk et al., 2018).

Therapeutic Potential

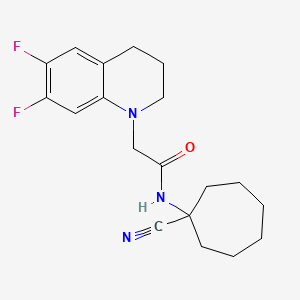

Another aspect of research focuses on the therapeutic potential of these compounds, including anti-HIV and antifungal activities. Novel chiral and achiral derivatives have been prepared and screened for their in vitro activities against these pathogens, contributing to the search for new therapeutic agents (Zareef et al., 2007).

Comparative Studies and Drug Development

Further studies include comparative analyses of different compounds' pharmacokinetic and pharmacodynamic profiles, aiming at identifying candidates with potential for development into therapeutic drugs. This research involves assessing the ability of compounds to cross biological barriers like the blood–brain barrier, their absorption, distribution, metabolism, and excretion (ADME) properties, and their enzyme inhibition capabilities in a comparative context (Riaz, 2020).

Future Directions

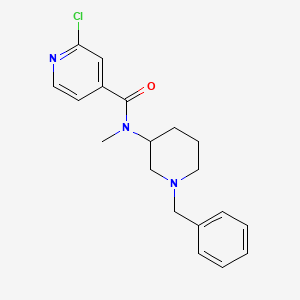

Thiophene and its derivatives, including “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide”, show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Target of Action

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chloro-2-methoxybenzenesulfonamide is a compound that belongs to the class of thiophene derivatives . Thiophene derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities . .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been found to affect various biological pathways, leading to a range of downstream effects .

Result of Action

Thiophene derivatives have been found to exhibit a range of biological activities, including antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S2/c1-10(18)14-6-4-12(22-14)7-8-17-23(19,20)15-9-11(16)3-5-13(15)21-2/h3-6,9,17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCNWIGCUKHNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2503347.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate](/img/structure/B2503349.png)

![6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503351.png)

![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)

![2-Amino-2-[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2503356.png)

![3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-isopropylphenyl)propanamide](/img/structure/B2503357.png)

![(3E)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2503358.png)

![2,2-Dioxo-2lambda6-thiabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2503368.png)